molecular formula C10H7BrN2O3 B11841059 Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11841059
M. Wt: 283.08 g/mol
InChI Key: CZXMXBZYEXPWLL-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a bromine atom and a carboxylate group in its structure makes it a valuable compound for various chemical and biological applications.

Preparation Methods

The synthesis of 1,8-naphthyridines, including Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through several methods:

Chemical Reactions Analysis

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, related compounds like nalidixic acid inhibit bacterial DNA polymerase (DNA gyrase), thereby preventing bacterial DNA replication . The exact molecular targets and pathways for this compound would depend on its specific application and structural modifications.

Comparison with Similar Compounds

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.

Biological Activity

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (C10H8BrN2O3) is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates both naphthyridine and carboxylate functional groups. The presence of a bromine atom at the 7-position and a carbonyl group at the 4-position enhances its chemical reactivity and biological potential. Its molecular weight is approximately 283.08 g/mol.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents bacterial growth and proliferation.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Bacillus subtilis32 µg/mL
Streptococcus pneumoniae64 µg/mL

Antifungal Activity

In addition to its antibacterial properties, derivatives of this compound have been evaluated for antifungal activity. Studies suggest that these compounds can inhibit the growth of various fungal pathogens, although specific mechanisms remain to be fully elucidated .

Anticancer Potential

Preliminary studies have also explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further investigations are necessary to establish its efficacy and safety profiles in clinical settings.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus with an MIC value significantly lower than standard antibiotics .
  • Antifungal Activity Assessment : In another investigation published in Phytomedicine, derivatives were tested against Candida species and showed promising results with IC50 values comparable to existing antifungal agents .
  • Anticancer Mechanism Exploration : Research conducted by El-Karim et al. indicated that methyl 7-bromo derivatives exhibited cytotoxic effects on various cancer cell lines through the activation of caspase pathways, suggesting potential as a chemotherapeutic agent .

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

methyl 7-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)6-4-12-9-5(8(6)14)2-3-7(11)13-9/h2-4H,1H3,(H,12,13,14)

InChI Key

CZXMXBZYEXPWLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Br

Origin of Product

United States

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